molecular formula C17H13Cl6NO4 B11093257 1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid

1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid

Cat. No.: B11093257
M. Wt: 508.0 g/mol
InChI Key: XVWDYCAHQUAJMI-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions to introduce the chlorine atoms and cyclization reactions to form the bicyclic structure. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. Safety measures are crucial due to the toxic nature of some intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or modify the functional groups.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s chlorine atoms and carbamoyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies have shown that it can interfere with cellular processes by modifying protein structures or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Chlorendic Acid: Another hexachlorinated bicyclic compound with similar structural features.

    Hexachlorobicyclo[2.2.1]hept-2-ene Derivatives: Various derivatives with different functional groups attached to the bicyclic core.

Uniqueness

1,2,3,4,7,7-Hexachloro-6-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-2-ene-5-carboxylic acid stands out due to its specific combination of chlorine atoms and the ethoxyphenyl carbamoyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl6NO4

Molecular Weight

508.0 g/mol

IUPAC Name

1,4,5,6,7,7-hexachloro-3-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C17H13Cl6NO4/c1-2-28-8-5-3-7(4-6-8)24-13(25)9-10(14(26)27)16(21)12(19)11(18)15(9,20)17(16,22)23/h3-6,9-10H,2H2,1H3,(H,24,25)(H,26,27)

InChI Key

XVWDYCAHQUAJMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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